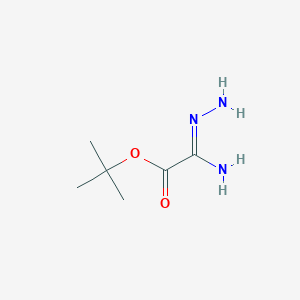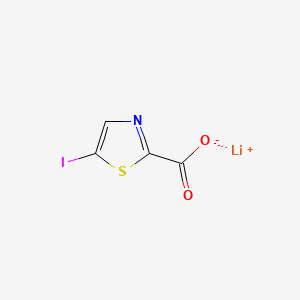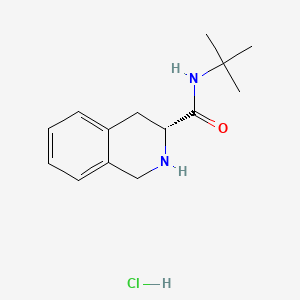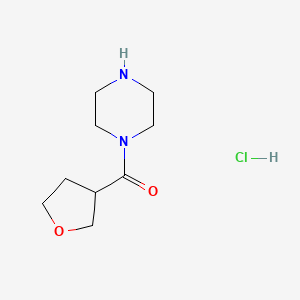
1-(Oxolane-3-carbonyl)piperazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Oxolane-3-carbonyl)piperazine hydrochloride is a synthetic compound with the molecular formula C9H17ClN2O2 and a molecular weight of 220.7.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxolane-3-carbonyl)piperazine hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound often involve parallel solid-phase synthesis and photocatalytic synthesis . These methods are efficient and scalable, making them suitable for large-scale production .
化学反応の分析
Types of Reactions
1-(Oxolane-3-carbonyl)piperazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolane derivatives, while reduction may produce piperazine derivatives .
科学的研究の応用
1-(Oxolane-3-carbonyl)piperazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 1-(Oxolane-3-carbonyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to act as a GABA receptor agonist, which leads to the modulation of neurotransmitter activity in the central nervous system . This mechanism is similar to that of other piperazine derivatives used as anthelmintic agents .
類似化合物との比較
Similar Compounds
Some compounds similar to 1-(Oxolane-3-carbonyl)piperazine hydrochloride include:
Terazosin hydrochloride: A quinazoline derivative used to treat hypertension.
Citalopram hydrobromide: An antidepressant used to treat major depressive disorder.
Uniqueness
This compound is unique due to its specific chemical structure, which includes both an oxolane and a piperazine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C9H17ClN2O2 |
|---|---|
分子量 |
220.69 g/mol |
IUPAC名 |
oxolan-3-yl(piperazin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C9H16N2O2.ClH/c12-9(8-1-6-13-7-8)11-4-2-10-3-5-11;/h8,10H,1-7H2;1H |
InChIキー |
VPAHPHCZLCGLAU-UHFFFAOYSA-N |
正規SMILES |
C1COCC1C(=O)N2CCNCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B15296629.png)
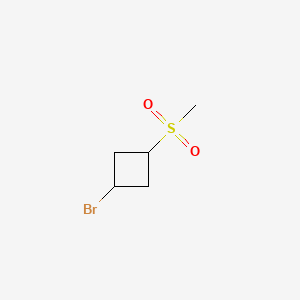
![1-{[(Tert-butoxy)carbonyl]amino}-3,4-dimethylcyclopent-3-ene-1-carboxylic acid](/img/structure/B15296642.png)
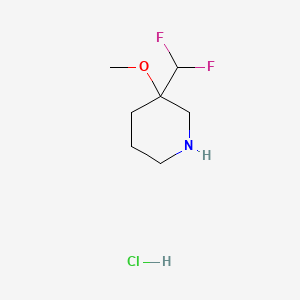
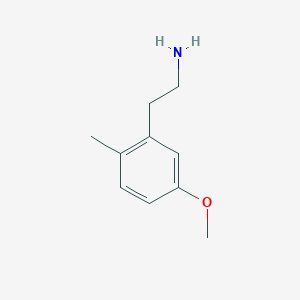
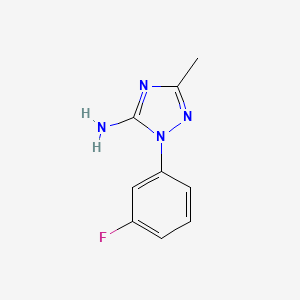
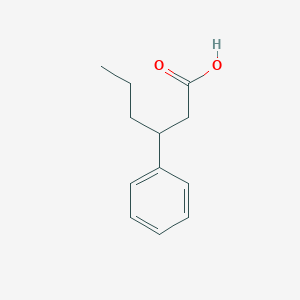



![5-Phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15296676.png)
